

What is the chemical structure of SID 26681509?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SID 26681509

Cat. No.: B15615424

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An In-Depth Technical Guide to **SID 26681509**: A Potent and Selective Cathepsin L Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental characterization of **SID 26681509**, a potent, reversible, and selective inhibitor of human cathepsin L. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

SID 26681509 is a novel small molecule thiocarbazate.^[1] Its chemical identity has been established through various analytical methods.

Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide^[1]

Molecular Formula: C₂₇H₃₃N₅O₅S^[1]

Molecular Weight: 539.65 g/mol ^[1]

CAS Number: 958772-66-2^[1]

SMILES: O=C(NNC(SCC(NC1=CC=CC=C1CC)=O)=O)--INVALID-LINK--NC(OC(C)(C)C)=O

Biological Activity and Quantitative Data

SID 26681509 is a potent inhibitor of human cathepsin L, demonstrating slow-binding and reversible competitive inhibition.^{[2][3]} Its inhibitory activity has been quantified against

cathepsin L and a panel of other proteases to determine its selectivity. The compound has also shown activity against parasitic organisms.

In Vitro Inhibitory Activity against Cathepsin L

The inhibitory potency of **SID 26681509** against human cathepsin L increases with pre-incubation time, which is characteristic of a slow-binding inhibitor.[\[2\]](#)[\[4\]](#)

| Pre-incubation Time | IC ₅₀ (nM) |
|---------------------|-----------------------|
| 0 hours | 56 ± 4 |
| 1 hour | 7.5 ± 1.0 |
| 2 hours | 4.2 ± 0.6 |
| 4 hours | 1.0 ± 0.5 |

Table 1: IC₅₀ values of **SID 26681509** against human cathepsin L with varying pre-incubation times. Data from Shah et al., 2008.[\[2\]](#)

Kinetic Constants for Cathepsin L Inhibition

Transient kinetic analysis was performed to determine the rate constants for the interaction of **SID 26681509** with cathepsin L.[\[2\]](#)[\[3\]](#)

| Parameter | Value |
|--|------------------------|
| k _{on} (M ⁻¹ s ⁻¹) | 24,000 |
| k _{off} (s ⁻¹) | 2.2 x 10 ⁻⁵ |
| K _i (nM) | 0.89 |

Table 2: Kinetic constants for the inhibition of human cathepsin L by **SID 26681509**. Data from Shah et al., 2008.[\[2\]](#)[\[3\]](#)

Selectivity Profile

The inhibitory activity of **SID 26681509** was tested against other related proteases to assess its selectivity. The following IC₅₀ values were determined after a one-hour incubation.[2]

| Protease | IC ₅₀ (nM) | Selectivity Index (IC ₅₀ Protease / IC ₅₀ Cathepsin L) |
|-------------|-----------------------|--|
| Papain | 618 | 11 |
| Cathepsin B | 8442 | 151 |
| Cathepsin K | 3125 | 56 |
| Cathepsin S | 1250 | 22 |
| Cathepsin V | 500 | 9 |
| Cathepsin G | No inhibition | >17857 |

Table 3: Selectivity profile of **SID 26681509** against various proteases. The selectivity index is calculated based on the IC₅₀ for cathepsin L at 0 hours pre-incubation (56 nM). Data from Shah et al., 2008.[2]

Anti-parasitic Activity

SID 26681509 has demonstrated inhibitory activity against the in vitro propagation of *Plasmodium falciparum* and the viability of *Leishmania major* promastigotes.[2][4]

| Organism | IC ₅₀ (μM) |
|---|-----------------------|
| <i>Plasmodium falciparum</i> | 15.4 ± 0.6 |
| <i>Leishmania major</i> (promastigotes) | 12.5 ± 0.6 |

Table 4: Anti-parasitic activity of **SID 26681509**. Data from Shah et al., 2008.[2][4]

Toxicity Data

The compound was found to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at a concentration of 100 μM.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **SID 26681509**, based on the work by Shah et al., 2008.[2]

Cathepsin L Inhibition Assay (IC₅₀ Determination)

- Preparation of Reagents:
 - **SID 26681509** was dissolved in DMSO to create a stock solution. A 16-point two-fold serial dilution was performed in DMSO.
 - Assay buffer: 100 mM sodium acetate, 1 mM EDTA, and 5 mM cysteine, pH 5.5.
 - Human cathepsin L was diluted in assay buffer.
 - The fluorogenic substrate Z-Phe-Arg-AMC was diluted in assay buffer.
- Assay Procedure:
 - 2 µL of the diluted inhibitor (or DMSO for controls) was added to the wells of a 96-well plate.
 - 38 µL of water was added to each well.
 - 50 µL of cathepsin L in assay buffer was added and incubated for the desired pre-incubation time (0, 1, 2, or 4 hours) at room temperature.
 - The reaction was initiated by adding 10 µL of the substrate solution.
 - Fluorescence was monitored using a plate reader with excitation and emission wavelengths appropriate for AMC.
- Data Analysis:
 - The initial reaction velocities were calculated from the linear portion of the fluorescence versus time curves.

- IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Protease Selectivity Assay

- Enzymes and Substrates:
 - Papain, human cathepsins B, K, S, and V were used.
 - Z-Phe-Arg-AMC was used as the substrate for all proteases except cathepsin B.
 - Z-Arg-Arg-AMC was used as the substrate for cathepsin B.
- Assay Procedure:
 - The assay was performed similarly to the cathepsin L inhibition assay, with a one-hour pre-incubation of the enzyme and inhibitor.
 - The enzyme and substrate concentrations were optimized for each protease.
- Data Analysis:
 - IC₅₀ values were calculated as described for the cathepsin L assay.

Plasmodium falciparum In Vitro Propagation Assay

- Culture Conditions:
 - *P. falciparum* asexual blood stage parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
- Assay Procedure:
 - Parasitized erythrocytes were incubated with various concentrations of **SID 26681509**.
 - After 18 hours of incubation, [³H]hypoxanthine was added to each well to assess parasite growth.

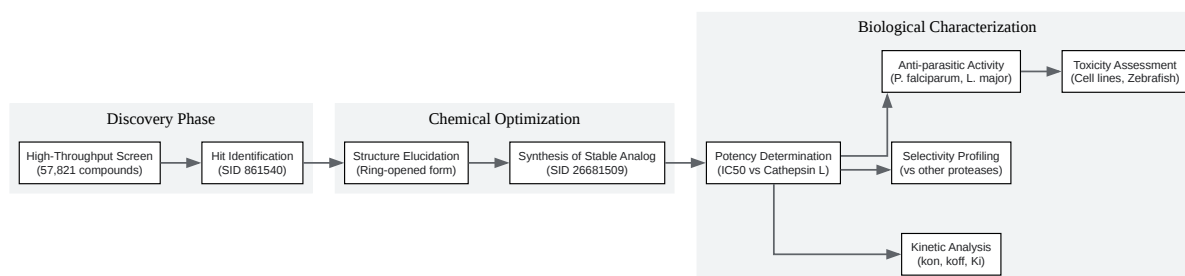
- The plates were incubated for an additional 24 hours.
- The assay was terminated by freezing the plates, and the incorporation of [³H]hypoxanthine was measured to determine parasite viability.
- Data Analysis:
 - IC₅₀ values were calculated from the dose-response curves.

Leishmania major Promastigote Viability Assay

- Culture Conditions:
 - L. major promastigotes were cultured in appropriate medium at 27°C.
- Assay Procedure:
 - Promastigotes were seeded in 96-well plates and incubated with increasing concentrations of **SID 26681509** for 72 hours.
 - Parasite viability was assessed using a fluorometric resazurin-based assay (e.g., CellTiter-Blue).
- Data Analysis:
 - IC₅₀ values were determined from the dose-response data.

Visualizations

Experimental Workflow for Characterization of **SID 26681509**

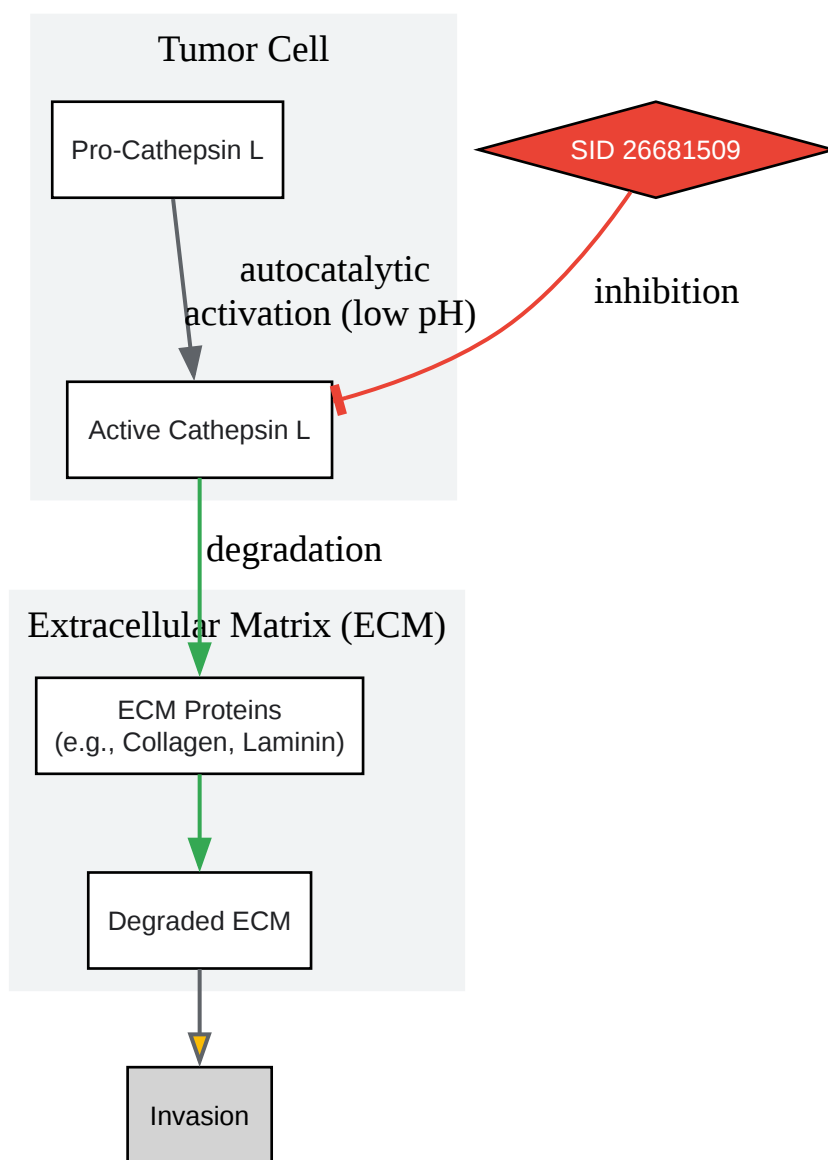


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Caption: Workflow for the discovery and characterization of **SID 26681509**.

Signaling Pathway: Inhibition of Cathepsin L in Tumor Invasion

Cathepsin L plays a crucial role in tumor cell invasion by degrading components of the extracellular matrix (ECM). **SID 26681509**, by inhibiting cathepsin L, can potentially block this process.



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Caption: Inhibition of Cathepsin L-mediated tumor invasion by **SID 26681509**.

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- To cite this document: BenchChem. [What is the chemical structure of SID 26681509?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615424#what-is-the-chemical-structure-of-sid-26681509]

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